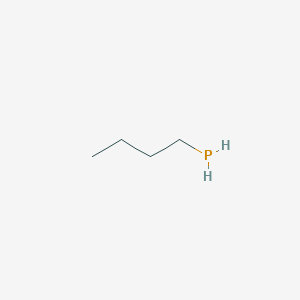

Butylphosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H11P |

|---|---|

Molecular Weight |

90.10 g/mol |

IUPAC Name |

butylphosphane |

InChI |

InChI=1S/C4H11P/c1-2-3-4-5/h2-5H2,1H3 |

InChI Key |

DLIJPAHLBJIQHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Primary Butylphosphine

Abstract

Primary alkylphosphines (RPH₂) are fundamental building blocks in organophosphorus chemistry, serving as crucial ligands in catalysis and as precursors for more complex phosphine derivatives.[1][2] Among them, n-butylphosphine (BuPH₂) is a key intermediate valued for its nucleophilic and basic properties. However, its synthesis is challenging due to its extreme air sensitivity and the propensity for over-alkylation in many synthetic routes. This guide provides a comprehensive overview of two reliable methods for the laboratory-scale synthesis of n-butylphosphine, designed for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings of a Grignard-based approach and a phosphonate reduction pathway, offering detailed, step-by-step protocols, safety considerations, and characterization data to ensure procedural success and safety.

Introduction: The Significance and Challenges of Primary Phosphines

Primary phosphines are the phosphorus analogues of primary amines and are characterized by the presence of two P-H bonds. Their utility stems from the reactivity of these bonds, which allows for further functionalization, and the properties of the phosphorus lone pair, which dictates their behavior as ligands and nucleophiles.[1] The synthesis of these compounds, however, is fraught with challenges. Most primary alkylphosphines are pyrophoric, igniting spontaneously upon contact with air, and are highly toxic.[3][4] Consequently, their synthesis and handling demand rigorous inert atmosphere techniques.

A primary hurdle in their synthesis is controlling the degree of alkylation. Classical methods often yield mixtures of primary, secondary, and tertiary phosphines, necessitating difficult purification steps.[5] This guide focuses on methodologies that offer superior control and selectivity for the desired primary phosphine product.

Strategic Approaches to n-Butylphosphine Synthesis

The formation of the crucial P-C bond is the cornerstone of any phosphine synthesis. Two principal strategies have proven effective for preparing primary alkylphosphines like n-butylphosphine with high fidelity in a laboratory setting:

-

The Grignard Reagent Approach via an Intermediate Halophosphine: This classic organometallic route involves the reaction of a Grignard reagent with a phosphorus halide.[5][6] To prevent the formation of tri-n-butylphosphine, the reaction is performed in a stepwise manner. First, n-butylmagnesium bromide is reacted with excess phosphorus trichloride (PCl₃) to form n-butyldichlorophosphine (BuPCl₂). This intermediate is then isolated and subsequently reduced to the final product.[5] This approach offers control by separating the alkylation and reduction steps.

-

The Reduction of a Dialkyl Butylphosphonate: This method involves the reduction of a pentavalent phosphorus precursor, typically a diethyl or dimethyl butylphosphonate. These phosphonate esters are often commercially available or easily synthesized, are air-stable, and can be handled on the benchtop. The P=O bond is then reduced using a powerful hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), to yield the primary phosphine.[7][8] This route is advantageous as it avoids the handling of highly reactive halophosphine intermediates and leverages a stable precursor.

The following sections will provide detailed experimental protocols for both methodologies.

Methodology 1: Grignard Route via n-Butyldichlorophosphine

This two-step method provides a controlled pathway to the target compound. The initial step focuses on the selective mono-alkylation of phosphorus trichloride, followed by the reduction of the resulting dichlorophosphine.

Mechanistic Rationale

The Grignard reagent (n-BuMgBr) acts as a potent nucleophile, attacking the electrophilic phosphorus atom of PCl₃.[9] By using an excess of PCl₃ and carefully controlling the reaction temperature (typically low), the reaction can be stopped selectively at the mono-alkylation stage, minimizing the formation of di- and tri-substituted products.[6][10] The subsequent reduction with LiAlH₄ involves the nucleophilic substitution of the chloride ions with hydride ions (H⁻) to furnish the final primary phosphine.[8][11]

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of n-butylphosphine via the Grignard route.

Detailed Experimental Protocol

Step 1: Synthesis of n-Butyldichlorophosphine (BuPCl₂)

-

Materials:

-

Phosphorus trichloride (PCl₃)

-

n-Butylmagnesium bromide (n-BuMgBr), 2.0 M solution in diethyl ether

-

Anhydrous diethyl ether

-

-

Procedure (under inert atmosphere - Schlenk line or glovebox):

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Charge the flask with phosphorus trichloride (e.g., 27.5 g, 0.2 mol) dissolved in 100 mL of anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the n-butylmagnesium bromide solution (e.g., 50 mL of 2.0 M solution, 0.1 mol) dropwise from the dropping funnel over 2 hours, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The resulting slurry contains magnesium salts. Filter the mixture under inert atmosphere through a cannula filter or a sintered glass funnel.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield n-butyldichlorophosphine as a colorless, fuming liquid.

-

Step 2: Reduction of n-Butyldichlorophosphine to n-Butylphosphine (BuPH₂)

-

Materials:

-

n-Butyldichlorophosphine (BuPCl₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

-

Procedure (under inert atmosphere):

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon bubbler.

-

Carefully charge the flask with LiAlH₄ (e.g., 2.3 g, 0.06 mol) and suspend it in 100 mL of anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the n-butyldichlorophosphine (e.g., 7.9 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the BuPCl₂ solution dropwise to the LiAlH₄ suspension over 1 hour. A vigorous reaction may occur; control the addition rate to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

WORKUP (EXTREME CAUTION - Exothermic, H₂ gas evolution): Cool the flask back to 0 °C. Slowly and dropwise, add water (e.g., 2.3 mL) to quench the excess LiAlH₄. Follow this with a 15% aqueous NaOH solution (e.g., 2.3 mL), and then another portion of water (e.g., 6.9 mL).

-

The resulting white precipitate should be easily filterable. Stir the mixture for 30 minutes until the solids are granular.

-

The n-butylphosphine product is in the ether layer. It can be isolated by vacuum transfer into a cold trap (-78 °C) or by careful distillation under an inert atmosphere. Note: n-Butylphosphine is volatile and pyrophoric.

-

Methodology 2: Reduction of Diethyl Butylphosphonate

This method is often preferred for its operational simplicity and the use of air-stable precursors.

Mechanistic Rationale

Diethyl butylphosphonate is a stable P(V) compound. The reduction with LiAlH₄ proceeds via nucleophilic attack of hydride ions on the electrophilic phosphorus center.[11][12] The P=O and P-OEt bonds are sequentially cleaved and replaced by P-H bonds, ultimately leading to the formation of BuPH₂. The driving force is the formation of stable aluminum and lithium ethoxide and aluminate salts.

Reaction Scheme Diagram

Caption: Overall reaction for the synthesis of n-butylphosphine via LAH reduction.

Detailed Experimental Protocol

-

Materials:

-

Diethyl butylphosphonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure (under inert atmosphere):

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon bubbler.

-

Carefully charge the flask with LiAlH₄ (e.g., 4.7 g, 0.124 mol) and suspend it in 150 mL of anhydrous diethyl ether.

-

Dissolve diethyl butylphosphonate (e.g., 19.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the phosphonate solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux using a heating mantle for 3-4 hours to ensure the reaction goes to completion.

-

Cool the reaction flask to 0 °C in an ice bath.

-

WORKUP (EXTREME CAUTION): Perform the same quenching procedure as described in Methodology 1, Step 2. Slowly add water (4.7 mL), followed by 15% NaOH (4.7 mL), and finally water (14.1 mL).

-

Stir the resulting granular white precipitate for 30 minutes.

-

Filter the mixture under inert atmosphere. Wash the solids with two portions of dry ether.

-

Combine the filtrates. The product, n-butylphosphine, can be isolated from the ether solution by careful fractional distillation. Due to its volatility, ensure the condenser is well-cooled.

-

Purification, Handling, and Storage

-

Purification: Fractional distillation under an inert atmosphere is the most common method for purifying n-butylphosphine. Its boiling point is approximately 85-86 °C.

-

Handling: All manipulations must be carried out under a dry, oxygen-free atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[4] Alkylphosphines are pyrophoric and can ignite spontaneously in air.[4]

-

Storage: Store n-butylphosphine in a tightly sealed, robust container (e.g., a Schlenk flask or an ampoule) under an inert atmosphere. It should be stored in a flammable storage cabinet away from heat, sparks, and oxidizing agents.[4]

Product Characterization

Confirmation of the product's identity and purity is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Expected Value for n-Butylphosphine |

| ³¹P NMR | δ ≈ -125 to -130 ppm. The signal appears as a triplet of triplets due to coupling with the two directly attached protons (¹JPH) and the two protons on the α-carbon (²JPH). |

| ¹H NMR | The P-H protons appear as a complex multiplet around δ 3.0-3.5 ppm with a large one-bond coupling constant (¹JPH ≈ 200 Hz). The butyl chain protons will show characteristic shifts and couplings. |

| ¹³C NMR | The α-carbon (attached to P) will show a large one-bond coupling constant (¹JPC). |

NMR data should be acquired in a deuterated solvent, such as C₆D₆, under an inert atmosphere.[13]

Critical Safety Mandates

The synthesis of n-butylphosphine presents significant hazards that require strict adherence to safety protocols.

-

Pyrophoricity: n-Butylphosphine is pyrophoric.[4] Never expose it to air. Ensure all glassware is purged with inert gas and that all transfers are done via cannula or in a glovebox. Have a Class D (combustible metals) or dry chemical Class B fire extinguisher readily available.[4]

-

Toxicity: Phosphines are highly toxic upon inhalation.[3][14] All operations must be conducted in a well-ventilated chemical fume hood.[15] Use of a self-contained breathing apparatus (SCBA) may be necessary for handling larger quantities or in case of a spill.[3]

-

Reactivity of Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water, releasing flammable hydrogen gas.[16] The quenching process is highly exothermic and must be done slowly and with extreme caution behind a blast shield.

-

Phosphorus Trichloride (PCl₃): Is highly corrosive and reacts violently with water to produce HCl and phosphorous acid.[6] Handle with care in a fume hood.

-

-

Personal Protective Equipment (PPE):

Conclusion

The synthesis of primary n-butylphosphine is a challenging yet achievable task for the well-prepared researcher. Both the Grignard-based and phosphonate reduction methodologies offer reliable pathways to this valuable reagent. The choice between them may depend on the availability of starting materials and the researcher's comfort level with handling halophosphine intermediates versus large quantities of LiAlH₄. Success hinges on meticulous execution of inert atmosphere techniques, a deep understanding of the reaction mechanisms, and an unwavering commitment to safety. This guide provides the foundational knowledge and practical protocols to empower scientists to safely and effectively produce n-butylphosphine for their research endeavors.

References

- Wikipedia. Phosphorus trichloride. [Link]

- Glueck, D. S. (2008). Platinum-Catalyzed Enantioselective Tandem Alkylation/Arylation of Primary Phosphines. Asymmetric Synthesis of P-Stereogenic 1-Phosphaacenaphthenes. Organic Letters. [Link]

- Guo, X., & Xiao, J. (2008). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool IT Services. [Link]

- ChemistryViews. (2021).

- Matheson Tri-Gas. (2013).

- UNC Charlotte Environmental Health and Safety. (2022).

- Dharmasiri, K. C., & D'Cunha, K. (2018). New Vistas in Chemistry and Applications of Primary Phosphines.

- Toldan, A., & Ackermann, L. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. [Link]

- Stauber, D. J., & Wolf, R. (2020). One-pot synthesis of primary phosphines from white phosphorus.

- Organic Chemistry Portal.

- Stauber, D. J., & Wolf, R. (2020). One-pot synthesis of primary phosphines from white phosphorus. RSC Publishing. [Link]

- Toldan, A., & Ackermann, L. (2014).

- Survival, T. Phosphorus trichloride. [Link]

- Fast, A. M., & Aubé, J. (2016). A Universally Applicable Methodology for the Gram-Scale Synthesis of Primary, Secondary, and Tertiary Phosphines.

- Keglevich, G. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry: Volume 49. [Link]

- Public Health England. (2020). Phosphine - Incident management. [Link]

- ChemistryViews. (2021). Synthesis of Aryl-Dichlorophosphines. [Link]

- Keglevich, G. (2019). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry: Volume 48. [Link]

- Organic Chemistry Portal.

- University of Johannesburg. Phosphines can be synthesised via a variety of methods. [Link]

- Slideshare. 2. LiAlH4 | PPT. [Link]

- ResearchGate. Preparation of primary and secondary alkyl phosphines from elemental phosphorus or phosphorus trichloride in organic solvents. [Link]

- Imamoto, T., et al. (2001). Stereospecific reduction of phosphine oxides to phosphines by the use of a methylation reagent and lithium aluminum hydride. PubMed. [Link]

- Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

- Rogers, H. R., & Whitesides, G. M. (1978). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society. [Link]

- University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

- Google Patents. US5284555A - Process for preparing organophosphines.

- Marloes, P. H. M., et al. (2012). The Grignard Reaction – Unraveling a Chemical Puzzle.

- LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH₄, LiAlH₄. [Link]

- The Royal Society of Chemistry.

- BYJU'S. Grignard Reaction Mechanism. [Link]

- The Royal Society of Chemistry. ELECTRONIC SUPPLEMENTARY INFORMATION Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. [Link]

- ResearchGate. (2022).

- Google Patents. CN109553639A - A method of synthesis tri-tert-butylphosphine.

- Google Patents.

- SpectraBase. Tri-tert-butylphosphine. [Link]

- The Royal Society of Chemistry.

- Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. PubMed. [Link]

- Queen's University Belfast.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 4. safety.charlotte.edu [safety.charlotte.edu]

- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 6. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2. LiAlH4 | PPT [slideshare.net]

- 13. rsc.org [rsc.org]

- 14. PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. fishersci.com [fishersci.com]

- 16. ch.ic.ac.uk [ch.ic.ac.uk]

Theoretical studies of butylphosphine isomers.

An In-Depth Technical Guide to the Theoretical Study of Butylphosphine Isomers

Authored by a Senior Application Scientist

Abstract

Organophosphorus compounds are foundational to numerous fields, including catalysis, materials science, and pharmaceutical development.[1][2] Among these, alkylphosphines serve as critical ligands and synthons, with their efficacy being highly dependent on their three-dimensional structure and electronic properties. The this compound isomers—n-butylphosphine, sec-butylphosphine, isothis compound, and tert-butylphosphine—present a compelling case study in the subtle interplay between structural isomerism and chemical behavior. While experimentally characterizing each isomer is vital, theoretical and computational studies provide an indispensable framework for predicting their properties, understanding their relative stabilities, and guiding rational design in their application.[2][3] This guide details the core theoretical methodologies for a comprehensive investigation of this compound isomers, moving from fundamental structural analysis to the prediction of spectroscopic and thermochemical properties. The protocols described herein are designed to be self-validating systems, ensuring scientific rigor and reproducibility for researchers in computational chemistry and drug development.

The Landscape of this compound Isomerism

Structural isomerism in the butyl moiety gives rise to four distinct primary phosphines, each with a unique steric and electronic profile. The connectivity of the butyl group to the phosphorus atom directly influences the molecule's conformational landscape, reactivity, and suitability as a ligand in organometallic complexes.[4] A foundational understanding begins with their distinct structures.

The four primary isomers of this compound (C₄H₁₁P) are:

-

n-butylphosphine: A linear alkyl chain.[5]

-

isothis compound: A branched chain with a methyl group on the second carbon from phosphorus.[6][7]

-

sec-butylphosphine: The phosphorus atom is bonded to a secondary carbon.

-

tert-butylphosphine: The phosphorus atom is bonded to a tertiary carbon, resulting in significant steric bulk.[8]

Caption: A representative potential energy surface for C-P bond rotation.

Data Presentation: Relative Conformational Energies

| Isomer | Conformer | Dihedral Angle (H-C-P-Lp) | Relative Energy (kcal/mol) |

| n-butylphosphine | Anti | ~180° | 0.00 (Global Minimum) |

| Gauche | ~60° | 0.5 - 1.0 | |

| isothis compound | Anti | ~180° | 0.00 (Global Minimum) |

| Gauche | ~65° | 0.7 - 1.2 | |

| sec-butylphosphine | Conformer 1 | ~175° | 0.00 (Global Minimum) |

| Conformer 2 | ~70° | 0.4 - 0.9 | |

| tert-butylphosphine | Staggered | N/A (C₃ symmetry) | 0.00 (Single Conformer) |

| Note: Values are illustrative and must be calculated for specific levels of theory. |

Thermochemical Properties: Quantifying Stability

Thermochemical data, such as the enthalpy of formation (ΔHf°), provide a quantitative measure of the intrinsic stability of each isomer. While high-accuracy methods can directly calculate atomization energies, this approach is prone to large errors. A more chemically intuitive and accurate method involves the use of isodesmic reactions.

[9][10]* Causality of Choice (Isodesmic Reactions): An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction (ΔHrxn), we can leverage the known experimental ΔHf° of the simpler molecules to find the unknown ΔHf° of our target molecule. This works because the errors associated with the computational method for similar bond types tend to cancel out, leading to a much more accurate result.

[9]#### Experimental Protocol: Isodesmic Reaction for n-butylphosphine

-

Define Reaction: Construct a balanced reaction. For n-butylphosphine: CH₃CH₂CH₂CH₂PH₂ + 3CH₄ → PH₃ + 4CH₃CH₃

-

Optimize & Calculate Frequencies: Perform geometry optimization and frequency calculations for all species in the reaction (n-butylphosphine, CH₄, PH₃, CH₃CH₃) at the same level of theory.

-

Calculate Reaction Enthalpy (ΔHrxn): ΔHrxn = [ΣHproducts] - [ΣHreactants]

-

Calculate Target Enthalpy of Formation: ΔHf°(n-butylphosphine) = [ΔHf°(PH₃) + 4×ΔHf°(CH₃CH₃)] - [3×ΔHf°(CH₄)] - ΔHrxn (Use well-established experimental ΔHf° values for PH₃, CH₄, and CH₃CH₃).

Data Presentation: Calculated Enthalpies of Formation

| Isomer | Calculated ΔHf° (kcal/mol) at 298 K | Relative Stability (kcal/mol) |

| n-butylphosphine | Calculated Value | 0.00 |

| isothis compound | Calculated Value | Calculated Value |

| sec-butylphosphine | Calculated Value | Calculated Value |

| tert-butylphosphine | Calculated Value | Calculated Value |

| Note: Values must be populated from actual calculations. Generally, increased branching on an alkane chain leads to greater stability (more negative ΔHf°). |

[11]---

Predicting Spectroscopic Signatures

A key validation of theoretical models is their ability to reproduce and predict experimental data. Calculating spectroscopic properties allows for a direct comparison with laboratory measurements.

³¹P NMR Spectroscopy

³¹P NMR is a primary characterization technique for organophosphorus compounds. The chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus.

-

Protocol: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.

-

Use the optimized minimum-energy geometry of each isomer.

-

Perform a GIAO calculation at a level like B3LYP/6-311+G(d,p).

-

Calculate the isotropic shielding value (σiso) for the phosphorus atom.

-

Calculate the relative chemical shift (δ) using a reference compound (e.g., PH₃ or H₃PO₄) calculated at the exact same level of theory: δsample = σref - σsample

-

Vibrational (IR) Spectroscopy

The frequencies calculated to verify a minimum-energy structure can be used to predict the infrared spectrum.

-

Protocol:

-

The output of the frequency calculation provides the harmonic vibrational frequencies and their corresponding intensities.

-

It is standard practice to scale the calculated harmonic frequencies by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to account for anharmonicity and systematic errors in the method, which improves agreement with experimental IR spectra. K[12]ey vibrational modes, such as the P-H and P-C stretches, can be identified and compared across isomers.

-

References

- Vertex AI Search. (n.d.). 998-40-3 (Tri-n-butylphosphine): Properties, Applications, and Chemical Significance. Retrieved January 8, 2026.

- ProQuest. (n.d.). Computational Studies to Understand Various Pre- and Post-Treatments of Organophosphorus Poisoning. Retrieved January 8, 2026.

- American Chemical Society. (2006). Computational Study of the Thermochemistry of Organophosphorus(III) Compounds. The Journal of Physical Chemistry A.

- LookChem. (n.d.). Cas 4023-52-3, Isobutyl phosphine. Retrieved January 8, 2026.

- PubMed. (n.d.). Computational study of the thermochemistry of organophosphorus(III) compounds. Retrieved January 8, 2026.

- MDPI. (2023). Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches.

- MDPI. (n.d.). Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Retrieved January 8, 2026.

- PubChem. (n.d.). This compound. Retrieved January 8, 2026.

- RSC Publishing. (2023). Synthesis, spectroscopic and structural properties of Sn(II) and Pb(II)

- RSC Publishing. (n.d.). A study of the asymmetry of ligands in bis(trichlorosilyl)tert-butylphosphine, PBut(SiCl3)2: molecular structure by gas-phase electron diffraction and ab initio calculations. Journal of the Chemical Society, Dalton Transactions.

- ResearchGate. (n.d.). Quantifying the Electron-Donating Strength of Phosphine Ligands. Retrieved January 8, 2026.

- OPUS at UTS. (n.d.). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules.

- RSC Publishing. (n.d.). The conformational analysis of phosphine ligands in organometallic complexes. Part 1. Triphenylphosphine coordinated to an achiral metal centre. Journal of the Chemical Society, Perkin Transactions 2.

- Chemsrc. (2025). n-butylphosphine | CAS#:1732-74-7.

- PubChem. (n.d.). tert-Butylphosphine. Retrieved January 8, 2026.

- PubMed. (2015).

- Chemistry LibreTexts. (2023). 2.9: Phosphines.

- ChemRxiv. (n.d.). Conformation Dependent Features of Bisphosphine Ligands. Retrieved January 8, 2026.

- ResearchGate. (n.d.). Silver(I) tertiary phosphine complexes: Influence of the anion on the structural and spectroscopic properties. Retrieved January 8, 2026.

- PubMed. (2025).

- Chemistry LibreTexts. (2020). 8.

- ResearchGate. (n.d.). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching. Retrieved January 8, 2026.

Sources

- 1. srinichem.com [srinichem.com]

- 2. rroij.com [rroij.com]

- 3. Computational Studies to Understand Various Pre- and Post-Treatments of Organophosphorus Poisoning - ProQuest [proquest.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | C4H11P | CID 2784062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Isobutyl phosphine | 4023-52-3 [chemicalbook.com]

- 8. tert-Butylphosphine | C4H11P | CID 123165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

Unlocking the Potential of Sec-Butylphosphine: A Technical Guide to Novel Applications

Abstract

This technical guide delves into the untapped potential of sec-butylphosphine, a chiral organophosphorus compound poised for significant impact across catalysis, drug discovery, and materials science. While its close analogues, such as tert-butylphosphine, have been extensively studied, sec-butylphosphine remains a molecule of latent opportunity. This document provides a comprehensive overview of its inferred properties, proposes novel applications grounded in established organophosphorus chemistry, and furnishes detailed experimental protocols to empower researchers in pioneering its use. We will explore its promise as a ligand in challenging cross-coupling reactions, its inherent chirality as a platform for asymmetric catalysis, and its potential as a building block for innovative functional materials and pharmaceutical scaffolds.

Introduction: The Unique Niche of Sec-Butylphosphine in the Phosphine Ligand Landscape

Phosphine ligands are cornerstones of modern synthetic chemistry, particularly in transition metal catalysis. Their efficacy is governed by a delicate interplay of steric and electronic properties, which can be fine-tuned by the nature of the organic substituents on the phosphorus atom.[1] Bulky, electron-rich alkylphosphines, such as tri-tert-butylphosphine, have revolutionized cross-coupling reactions by enabling the use of previously unreactive substrates like aryl chlorides.

Sec-butylphosphine occupies a unique and underexplored position within this family. Possessing a chiral center at the α-carbon of the butyl group, it offers the tantalizing prospect of inducing asymmetry in catalytic transformations.[2] Its steric profile is anticipated to be intermediate between the highly hindered tert-butylphosphines and the more flexible n-butylphosphines, potentially offering a unique reactivity profile. This guide aims to illuminate the path for researchers to harness these distinctive features.

Core Attributes of Sec-Butylphosphine: An Inferential Analysis

Direct experimental data on sec-butylphosphine is limited. However, by drawing parallels with its isomers and other alkylphosphines, we can infer its key characteristics.

Physicochemical Properties

Sec-butylphosphine is expected to be a colorless liquid with a strong, characteristic odor.[3] Like other primary and secondary phosphines, it is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water and other protic solvents.[4][5] Therefore, stringent air- and moisture-free handling techniques are imperative.[6][7]

| Property | Inferred Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C4H11P | Isomer of tert-butylphosphine. |

| Molecular Weight | 90.10 g/mol | Isomer of tert-butylphosphine. |

| Physical State | Liquid | Comparison with similar low molecular weight phosphines. |

| Odor | Strong, unpleasant | Characteristic of phosphines.[3] |

| Air/Moisture Sensitivity | Highly pyrophoric and water-reactive | Common trait of lower alkylphosphines.[4] |

| Solubility | Soluble in common organic solvents | General property of organophosphorus compounds.[3] |

Steric and Electronic Parameters: A Computational Perspective

The steric and electronic properties of a phosphine ligand dictate its coordination chemistry and catalytic activity.[8][9]

-

Steric Hindrance : The steric bulk of sec-butylphosphine, often quantified by the Tolman cone angle (θ), is predicted to be substantial, though likely smaller than that of tert-butylphosphine. This intermediate steric profile could allow for the formation of stable, yet highly reactive, metal complexes. Computational studies on neopentylphosphines have demonstrated that subtle changes in alkyl group branching can significantly impact the cone angle.[10]

-

Electronic Nature : As an alkylphosphine, sec-butylphosphine is a strong σ-donor, meaning it readily donates its lone pair of electrons to a metal center. This electron-rich character is crucial for promoting key steps in catalytic cycles, such as oxidative addition.

The following diagram illustrates the conceptual relationship between the structure of sec-butylphosphine and its anticipated influence on a metal center.

Caption: Inferred properties of sec-butylphosphine and their catalytic implications.

Novel Application I: Asymmetric Catalysis

The most compelling novel application for sec-butylphosphine lies in asymmetric catalysis, leveraging its inherent chirality.[2][11] Chiral phosphine ligands are indispensable in the pharmaceutical and fine chemical industries for producing enantiomerically pure compounds.[12][13]

Rationale: A Chiral Building Block

Sec-butylphosphine can serve as a precursor to a new class of P-chiral or C-chiral ligands. The phosphorus atom can be derivatized to create P-stereogenic phosphines, or the sec-butyl group itself can be the primary source of chirality in bidentate ligand scaffolds.

Proposed Workflow: Synthesis of a Chiral Bidentate Phosphine Ligand

This protocol outlines a hypothetical synthesis of a chiral bis(sec-butylphosphino)ethane ligand, a potential candidate for asymmetric hydrogenation reactions.

Caption: Synthetic workflow for a chiral bidentate ligand from sec-butylphosphine.

Experimental Protocol: Synthesis of (S,S)-1,2-bis(sec-butylphosphino)ethane

Caution: This procedure involves pyrophoric and hazardous materials and must be performed under a strict inert atmosphere (glovebox or Schlenk line) by trained personnel.[6][14]

-

Preparation: In a glovebox, add a solution of (S)-sec-butylphosphine (2 mmol) in anhydrous, degassed THF (10 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Deprotonation: Cool the flask to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (2 mmol) in hexanes. Stir the mixture at -78 °C for 1 hour.

-

Coupling: To the resulting lithium phosphide solution, add a solution of 1,2-dichloroethane (1 mmol) in anhydrous, degassed THF (5 mL) dropwise at -78 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Cautiously quench the reaction at 0 °C with degassed water. Extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: After filtration, remove the solvent under reduced pressure. Purify the crude product by chromatography on silica gel under an inert atmosphere.

Novel Application II: Catalysis of Challenging Cross-Coupling Reactions

The predicted steric and electronic properties of sec-butylphosphine make it an attractive candidate as a ligand in palladium-catalyzed cross-coupling reactions, particularly for activating challenging substrates.[15][16]

Rationale: A Ligand for Unreactive Substrates

Bulky, electron-donating phosphines are known to facilitate the oxidative addition of aryl chlorides to palladium(0), a typically difficult step in cross-coupling reactions. Tri(sec-butyl)phosphine, as a ligand, could offer a unique balance of steric hindrance and electron donation to promote these challenging transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol details a hypothetical Suzuki-Miyaura coupling using a Pd/tri(sec-butyl)phosphine catalyst system.

-

Catalyst Preparation: In a glovebox, add Pd(dba)2 (0.01 mmol) and tri(sec-butyl)phosphine (0.02 mmol) to a Schlenk tube. Add anhydrous, degassed toluene (2 mL).

-

Reaction Setup: To a separate Schlenk tube, add the aryl chloride (1 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2 mmol).

-

Reaction Initiation: Add the catalyst solution to the substrate mixture.

-

Heating and Monitoring: Seal the Schlenk tube and heat the reaction mixture at 100 °C. Monitor the reaction progress by GC-MS or TLC.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the product by flash column chromatography.

Novel Application III: Precursor for Functional Materials and Drug Discovery

The reactivity of the P-H bond in primary or secondary sec-butylphosphines can be harnessed to synthesize novel functional materials and scaffolds for drug discovery.[17]

Rationale: A Versatile Building Block

-

Materials Science: Sec-butylphosphine can be used to functionalize surfaces or as a precursor for the synthesis of phosphine-containing polymers with unique properties.[18]

-

Drug Discovery: The phosphine moiety can be incorporated into larger molecules to create novel ligands for biological targets or to develop phosphonate-based therapeutics.[2]

Proposed Reaction: Hydrophosphination for Drug Scaffold Synthesis

The addition of the P-H bond of sec-butylphosphine across a carbon-carbon double bond (hydrophosphination) can be used to synthesize more complex molecules.

Caption: A conceptual pathway for utilizing sec-butylphosphine in drug scaffold synthesis.

Safety and Handling

Sec-butylphosphine and its derivatives are highly hazardous materials.

-

Pyrophoricity: They can ignite spontaneously in air. All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[6][7]

-

Toxicity: Phosphines are generally toxic. Avoid inhalation, ingestion, and skin contact.[4]

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.[14]

-

Spill and Fire Management: In case of a spill, do not use water. Use a dry chemical extinguisher (Class D) or smother with sand.[7]

Conclusion

Sec-butylphosphine represents a frontier in organophosphorus chemistry. Its unique combination of chirality, intermediate steric bulk, and strong electron-donating properties positions it as a highly promising candidate for novel applications. This guide provides a foundational framework and actionable protocols to encourage the scientific community to explore and unlock the full potential of this versatile molecule. The proposed applications in asymmetric catalysis, challenging cross-coupling reactions, and as a precursor for new materials and drug scaffolds are just the beginning. Further research into the synthesis, characterization, and reactivity of sec-butylphosphine and its derivatives will undoubtedly lead to significant advancements in chemical synthesis.

References

- Safe Handling of Pyrophoric M

- The Role of Chiral Phosphine Ligands in Modern Pharmaceutical Synthesis. (n.d.).

- The Safe Use of Pyrophoric Reagents. (n.d.).

- Synthesis and applications of high-performance P-chiral phosphine ligands. (2021). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542.

- Chiral Phosphines Synthesis. (n.d.).

- Handling Pyrophoric Reagents. (n.d.). Sigma-Aldrich.

- Synthesis and applications of high-performance P-chiral phosphine ligands. (n.d.). J-Stage.

- Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to C

- Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. (2021). Yale Environmental Health & Safety.

- Pyrophoric Chemicals Handling and Use. (n.d.). Weill Cornell EHS.

- Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. (2021). Cardiff University.

- 998-40-3 (Tri-n-butylphosphine): Properties, Applications, and Chemical Significance. (n.d.).

- Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric C

- Two-coordinate palladium(0) complexes, bis(di-tert-butylphenyphosphine)palladium and bis(tri-tert-butylphosphine)palladium. (1975). Journal of the American Chemical Society.

- Phosphine ligands metal complexes and compositions thereof for cross-coupling reactions. (n.d.).

- Complexes. (n.d.).

- The synthesis of deuteriated tri‐tert‐butyl phosphine. (2022). Journal of Labelled Compounds & Radiopharmaceuticals, 65(13).

- Synthetic method used for preparing bis(tri-tert-butylphosphine) palladium (O). (n.d.).

- A novel approach toward asymmetric synthesis of alcohol functionalized C-chiral diphosphines via two-stage hydrophosphination of terminal alkynols. (n.d.). PubMed.

- The Decisive Influence of Phosphine Ligands on Reaction Selectivity: A Compar

- Synthesis process of bis (tri-tert-butylphosphine) palladium (0). (n.d.).

- Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. (2020). Inorganic Chemistry, 59, 5579–5592.

- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017).

- A method of synthesis tri-tert-butylphosphine. (n.d.).

- Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. (n.d.). Beilstein Journal of Organic Chemistry, 18, 669–681.

- Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. (2006). The Journal of Organic Chemistry.

- The synthesis of deuteriated tri‐tert‐butyl phosphine. (2022).

- Coordination Flexibility of the Bis[(di‐tert‐ Butylphosphino)methyl]aminophosphane Ligand: Synthesis, Characterization, and Theoretical Insights. (2025).

- A Large Accelerating Effect of Tri(tert-butyl)phosphine in the Rhodium-Catalyzed Addition of Arylboronic Acids to Aldehydes. (n.d.). The Journal of Organic Chemistry.

- Molecules and precursors for functional m

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd.

- Tri-n-butylphosphine 97 998-40-3. (n.d.). Sigma-Aldrich.

- Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. (2018). Molecules, 23(12).

- A Comparative Guide to BINAP and Other Phosphine Ligands in Cross-Coupling Reactions. (n.d.). Benchchem.

- tert-Butylphosphine. (n.d.). PubChem.

- Tri-tert-butylphosphine. (n.d.). ChemicalBook.

- Group 4 Complexes of a tert-Butylphosphine-Bridged Biphenol

- Tri-n-butylphosphine 99 998-40-3. (n.d.). Sigma-Aldrich.

- Surface Chemistry of tert-Butylphosphine (TBP) on Si(001) in the Nucleation Phase of Thin-Film Growth. (n.d.).

- Chiral Bifunctional Phosphine Ligand Enables Asymmetric Trapping of Catalytic Vinyl Gold Carbene Species. (2024). Journal of the American Chemical Society.

- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University.

- Comparative Analysis of Nickel–Phosphine Complexes with Cumulated Double Bond Ligands: Structural Insights and Electronic Interactions via ETS-NOCV and QTAIM Approaches. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. srinichem.com [srinichem.com]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. tert-Butylphosphine | C4H11P | CID 123165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity | Journal Article | PNNL [pnnl.gov]

- 9. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 12. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 14. rubingroup.org [rubingroup.org]

- 15. US6268513B1 - Phosphine ligands metal complexes and compositions thereof for cross-coupling reactions - Google Patents [patents.google.com]

- 16. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 17. Molecules and precursors for functional materials - École polytechnique [polytechnique.edu]

- 18. researchgate.net [researchgate.net]

Unveiling the Architecture: A Guide to the Synthesis and Structural Analysis of Butylphosphine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Formula

In the intricate world of catalysis and medicinal chemistry, organophosphorus compounds, particularly tertiary phosphines, stand as pillars of innovation.[1][2] Their power lies in their tunability; subtle changes to the steric and electronic properties of the substituents on the phosphorus atom can dramatically alter the reactivity and selectivity of the systems they influence.[1][3] Among these, butylphosphine derivatives have carved a significant niche. Their alkyl chains provide a unique combination of electron-donating character and steric bulk that is instrumental in driving challenging chemical transformations, from palladium-catalyzed cross-coupling reactions to the formation of novel metal complexes.[4][5][6][7]

This guide is designed not as a rigid encyclopedia but as a narrative journey through the lifecycle of a this compound derivative—from its synthesis to the elucidation of its precise three-dimensional structure. We will explore the causality behind experimental choices, demonstrating how each step in the synthesis and analysis is a deliberate decision aimed at achieving a specific structural and, ultimately, functional outcome. For the researcher, scientist, or drug development professional, understanding this intricate relationship between structure and function is paramount.

Part 1: The Genesis - Synthesizing this compound Derivatives

The creation of a specific this compound derivative is the foundational step that dictates its potential. The choice of synthetic route is often governed by the desired substitution pattern (e.g., tri-n-butylphosphine, tri-tert-butylphosphine) and the availability of starting materials.

Grignard and Organolithium Routes: The Workhorse Methods

The most common approaches involve the reaction of a phosphorus halide with a nucleophilic organometallic reagent.

-

Grignard Reagents: The reaction of phosphorus trichloride (PCl₃) with a butylmagnesium halide (e.g., n-butylmagnesium bromide) is a conventional method for preparing tri-n-butylphosphine.[8] However, for sterically hindered derivatives like tri-tert-butylphosphine, this reaction is notoriously challenging. The sheer bulk of the tert-butyl groups often leads to incomplete substitution, yielding di-tert-butylphosphine chloride (t-Bu₂PCl) as the main product.[4] To overcome this, enhanced reactivity protocols, sometimes involving catalysts like copper(I) iodide (CuI), have been developed to drive the reaction to completion.[4][9]

-

Organolithium Reagents: Organolithium compounds, such as tert-butyllithium (t-BuLi), are generally more reactive than their Grignard counterparts and can be used to synthesize highly hindered phosphines.[4] However, their higher reactivity and pyrophoric nature necessitate stringent air-free handling techniques.[8]

The causality here is a trade-off between reactivity and handling. While Grignard reagents are more manageable, the synthesis of sterically demanding phosphines often requires the superior nucleophilicity of organolithium reagents, dictating the need for more specialized laboratory setups (e.g., Schlenk lines, gloveboxes).

Alternative Synthetic Pathways

More recent methods have been developed to improve yields and safety. For instance, a patented method describes the synthesis of tri-tert-butylphosphine from calcium phosphide and tert-butyl bromide using a nickel catalyst, offering a potentially more scalable and efficient route.[10] These innovations highlight the continuous search for more practical and robust synthetic protocols.

Part 2: The Blueprint - Core Techniques for Structural Elucidation

Once synthesized and purified, the precise molecular structure must be confirmed. A multi-technique approach is essential for a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is arguably the most powerful tool for characterizing phosphine derivatives in solution.[11]

Phosphorus-31 is an ideal nucleus for NMR analysis for several key reasons: it has a natural abundance of 100%, a spin of ½ (leading to sharp, easily interpretable signals), and a high gyromagnetic ratio, which provides excellent sensitivity.[11][12] The most compelling feature is the vast chemical shift range (approx. 2000 ppm), which minimizes signal overlap and makes the chemical shift (δ) highly sensitive to the electronic environment of the phosphorus atom.[13][14]

-

Expert Insight: The ³¹P chemical shift provides immediate, critical information. A signal for a P(III) compound like tri-n-butylphosphine will appear in a distinct region of the spectrum, while its oxidation to a P(V) species, such as tri-n-butylphosphine oxide, results in a significant downfield shift.[8][15] Similarly, coordination to a metal center dramatically alters the chemical shift, providing direct evidence of complex formation.[12][14]

These techniques provide complementary information about the butyl groups. The coupling between phosphorus and the adjacent carbon and hydrogen atoms (J-coupling) is particularly informative. The magnitude of the one-bond phosphorus-carbon coupling constant (¹JPC) and the two-bond phosphorus-hydrogen coupling constant (²JPH) can provide insights into the hybridization and geometry around the phosphorus center.

This protocol ensures the acquisition of a high-quality, proton-decoupled ³¹P NMR spectrum for accurate structural assignment and purity assessment.

-

Sample Preparation (Self-Validation):

-

Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), accurately weigh approximately 10-20 mg of the this compound derivative. The inert atmosphere is critical as many tertiary phosphines are air-sensitive and readily oxidize.[15][16]

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry 5 mm NMR tube. The choice of solvent is important; ensure the compound is fully soluble.

-

Seal the NMR tube securely with a cap, and for highly sensitive samples, wrap the cap with Parafilm® to prevent atmospheric contamination.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Reference the ³¹P spectrum using an external standard, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[11][12]

-

-

Acquisition:

-

Set up a proton-decoupled ³¹P experiment (³¹P{¹H}). This removes P-H coupling, simplifying the spectrum to single peaks for each unique phosphorus environment.

-

Choose an appropriate pulse width (e.g., a 30° or 45° pulse) and a relaxation delay (D1) of sufficient length (typically 5 times the longest T₁ relaxation time) to ensure accurate signal integration for quantitative analysis.[13]

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the high sensitivity of ³¹P, this is often accomplished quickly.[12]

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Integrate the signals. The relative integrals correspond to the ratio of different phosphorus species in the sample (e.g., the phosphine and its oxide impurity).

-

Analyze the chemical shifts to identify the phosphorus environments present.

-

Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound, thereby confirming its elemental composition. It is an essential tool for verifying that the target molecule was successfully synthesized. Fragmentation patterns, where the molecule breaks apart in the spectrometer, can also offer structural clues, such as the sequential loss of butyl groups.[17]

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction is the gold standard, providing an unambiguous determination of the three-dimensional atomic arrangement.[18] This technique yields precise data on bond lengths, bond angles, and the overall molecular conformation.[18]

-

Expert Insight: This is the only technique that allows for the direct measurement of steric parameters, such as Tolman's cone angle, which quantifies the steric bulk of a phosphine ligand.[3][19] This parameter is critically important in catalysis and coordination chemistry, as it dictates how many ligands can fit around a metal center and influences the rates of catalytic reactions.[18][19] For drug development professionals, an exact crystal structure of a phosphine-ligated metal complex can reveal crucial binding interactions with a target biomolecule.

Caption: Conceptual workflow for single-crystal X-ray diffraction analysis.

Part 3: Data Synthesis and Application

A comprehensive understanding arises from integrating the data from all analytical techniques.

Comparative Data Summary

The table below summarizes the specific insights gained from each primary analytical technique, guiding the researcher in selecting the appropriate method for their query.

| Technique | Information Provided | Causality/Primary Use |

| ³¹P NMR | Electronic environment, oxidation state, coordination, purity, relative quantification. | The most direct probe of the phosphorus center's chemical state. Essential for reaction monitoring and quality control.[12][15] |

| ¹H / ¹³C NMR | Structure of the alkyl (butyl) backbone, P-C and P-H connectivity through coupling. | Confirms the structure of the organic substituents and their connectivity to the phosphorus atom. |

| Mass Spec. | Exact molecular weight, elemental formula, fragmentation patterns. | Unambiguously confirms the molecular identity and formula of the synthesized compound.[17] |

| X-ray | Precise 3D atomic coordinates, bond lengths, bond angles, steric parameters (cone angle). | Provides the definitive solid-state structure, crucial for understanding steric effects and detailed binding modes.[3][18] |

Visualizing the Core Structures

The fundamental structures of a tertiary this compound and its corresponding oxide are foundational to their chemistry.

Caption: General structures of this compound and its oxide.

Part 4: From Structure to Function - Applications in Catalysis and Drug Development

The meticulous structural analysis of this compound derivatives is not merely an academic exercise; it directly informs their application.

-

In Catalysis: The electron-rich nature and steric bulk of ligands like tri-tert-butylphosphine are known to accelerate key steps in catalytic cycles, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions.[5][6] The ability to precisely characterize the phosphine ligand allows chemists to rationally design catalysts with improved activity and selectivity for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[7][20]

-

In Drug Development: While phosphines themselves are not typically APIs, they are crucial ligands in the synthesis of metal-based therapeutics and are used to create complex organic molecules.[21] Furthermore, phosphine oxides, the stable oxidation products, have been incorporated into drug candidates. The dimethylphosphine oxide group, for example, is present in the drug Brigatinib, where it acts as a hydrogen bond acceptor and improves water solubility.[21] A thorough understanding of the structure and properties of these phosphorus-containing functional groups is therefore vital for modern drug design.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; OxAdd [label="Oxidative Addition\n(R-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_1 [label="R-Pd(II)(X)L₂", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation\n(R'-M)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; PdII_2 [label="R-Pd(II)(R')L₂", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="Product\n(R-R')", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; OxAdd -> PdII_1; PdII_1 -> Transmetal; Transmetal -> PdII_2; PdII_2 -> RedElim; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; RedElim -> Product [style=dashed];

// Invisible node for label label_node [shape=plaintext, label="\nL = this compound Ligand", fontcolor="#202124"]; }

Caption: Simplified catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Conclusion

The journey from a simple phosphorus precursor to a highly functional this compound derivative is a testament to the precision of modern chemistry. Each derivative possesses a unique architecture, a direct result of its synthesis, which in turn dictates its utility. By employing a synergistic suite of analytical techniques—led by the unparalleled insights of ³¹P NMR and confirmed by mass spectrometry and X-ray crystallography—we can construct a complete and validated structural blueprint. It is this deep, mechanistic understanding that empowers researchers, scientists, and drug development professionals to harness the full potential of these versatile molecules, driving innovation from the catalyst flask to the clinical candidate.

References

- A Guide to the Crystal Structure Analysis of Phosphine-Metal Complexes - Benchchem.

- Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek.

- Phosphorus-31 nuclear magnetic resonance - Wikipedia.

- A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes | Journal of Chemical Education - ACS Public

- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI.

- Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist - ResearchG

- The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC - NIH.

- CN109553639A - A method of synthesis tri-tert-butylphosphine - Google P

- Phosphine Ligands | SCBT - Santa Cruz Biotechnology.

- The preparation and properties of tertiary phosphines and tertiary phosphine oxides with long alkyl chains - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- The synthesis of deuteriated tri‐tert‐butyl phosphine - ResearchG

- Tertiary Phosphine | PDF - Scribd.

- Tertiary Phosphine as Ligand - Dalal Institute.

- APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective.

- Tri tert -butylphosphine [P( t Bu)

- Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation - ResearchG

- A Large Accelerating Effect of Tri(tert-butyl)

- Trithis compound - Wikipedia.

- 24.

- Mass spectra of the butyl derivatives.

- Development and Clinical Application of Phosphorus-Containing Drugs - ResearchG

Sources

- 1. scbt.com [scbt.com]

- 2. scribd.com [scribd.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Trithis compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 16. The preparation and properties of tertiary phosphines and tertiary phosphine oxides with long alkyl chains - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. people.uniurb.it [people.uniurb.it]

- 21. researchgate.net [researchgate.net]

Spectroscopic characterization of tert-butylphosphine.

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butylphosphine

Executive Summary

tert-Butylphosphine (tBuPH₂) and its derivatives, such as tri-tert-butylphosphine (P(tBu)₃), are bulky, electron-rich phosphines that serve as indispensable ligands in modern organometallic chemistry and catalysis. Their steric bulk and electronic properties are pivotal in promoting challenging cross-coupling reactions and stabilizing reactive metal centers. Accurate structural and electronic characterization is therefore not merely academic but a prerequisite for reproducible synthesis and catalytic application. This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize tert-butylphosphine, grounded in the practical realities of handling this challenging molecule. We will delve into the causality behind experimental choices for Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry, offering field-proven insights for researchers, scientists, and drug development professionals.

The Critical Imperative for Spectroscopic Analysis

The efficacy of a phosphine ligand in a catalytic cycle is directly governed by its steric and electronic profile. For tert-butylphosphine, the bulky tert-butyl groups create a large cone angle, which can facilitate reductive elimination and prevent catalyst deactivation pathways like β-hydride elimination. Spectroscopic characterization serves three primary functions:

-

Identity and Purity Verification: Confirming the successful synthesis of the target phosphine and identifying the presence of common impurities, such as the corresponding phosphine oxide.

-

Structural Elucidation: Providing unambiguous evidence of the molecular structure, including connectivity and stereochemistry where applicable.

-

Reaction Monitoring: Tracking the transformation of the phosphine ligand in real-time as it coordinates to a metal center or undergoes subsequent reactions.

A Foundation of Safety: Handling Pyrophoric Phosphines

Before any spectroscopic analysis can be undertaken, the inherent reactivity of tert-butylphosphine must be addressed. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1] Its derivatives, like tri-tert-butylphosphine, are often solids but share this high reactivity.[1] Therefore, all manipulations must be conducted with rigorous exclusion of air and moisture.

Authoritative Insight: The primary cause of failed experiments and inconsistent data with alkylphosphines is often trace oxidation. The formation of the P=O bond in the corresponding phosphine oxide dramatically alters the electronic properties and, consequently, all spectroscopic signatures. Trustworthy and reproducible characterization is impossible without mastering inert atmosphere techniques.

Protocol 2.1: Mandatory Inert Atmosphere Sample Handling

-

Environment: All handling of tert-butylphosphine must occur within a nitrogen or argon-filled glovebox or by using established Schlenk line techniques.

-

Solvent Preparation: Solvents used for sample preparation must be rigorously dried and deoxygenated. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons) or by passing them through a column of activated alumina (solvent purification system).

-

Glassware: All glassware, including NMR tubes, syringes, and vials, must be oven-dried (typically at >120°C for several hours) and cooled under a stream of inert gas or brought into a glovebox while hot.

-

Transfer: Use gas-tight syringes or cannulas for transferring the phosphine and its solutions. For NMR, specialized J. Young tubes or standard tubes sealed with rubber septa and wrapped securely with Parafilm are required.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Characterization

NMR spectroscopy is the most powerful and informative tool for characterizing phosphines. The presence of the spin-active ³¹P nucleus provides a direct and sensitive probe of the phosphorus atom's chemical environment.

³¹P NMR Spectroscopy: A Direct Window into Phosphorus

The ³¹P nucleus (I = 1/2, 100% natural abundance) offers a wide chemical shift range, making it highly sensitive to changes in coordination and oxidation state.[2]

-

Expertise & Causality: We employ proton-decoupled (³¹P{¹H}) NMR as the standard experiment. This collapses the complex splitting from protons and provides a single, sharp signal for each unique phosphorus environment. This is crucial for rapid purity assessment, as the phosphine oxide impurity will appear at a significantly different chemical shift. The chemical shift (δ) is referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).[3]

-

Expected Chemical Shift: For tri-tert-butylphosphine, the ³¹P chemical shift is observed in the downfield region, typically around +62 ppm. For the primary phosphine, tert-butylphosphine (tBuPH₂), the shift is significantly more upfield, in the range of -60 to -80 ppm, due to the presence of electron-withdrawing protons directly attached to the phosphorus.

¹H NMR Spectroscopy: Probing the Alkyl Framework

While ³¹P NMR confirms the phosphorus environment, ¹H NMR validates the structure of the alkyl substituent.

-

Expected Spectrum: The nine protons of each tert-butyl group are chemically equivalent and appear as a single, sharp resonance. Due to coupling with the phosphorus atom, this signal appears as a doublet. The magnitude of this three-bond coupling (³JP-H) is typically in the range of 10-15 Hz. The chemical shift is usually found between 1.0 and 1.5 ppm.[4] For tBuPH₂, the two protons directly attached to phosphorus (P-H) will appear as a doublet due to one-bond coupling to ³¹P. This ¹JP-H coupling is very large, typically 180-220 Hz, providing a definitive signature for a primary phosphine.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR provides further confirmation of the carbon framework and connectivity to the phosphorus atom.

-

Expected Spectrum: Two distinct signals are expected for the tert-butyl group:

-

Quaternary Carbon (C(CH₃)₃): This signal appears as a doublet due to one-bond coupling to phosphorus (¹JP-C). The chemical shift is typically in the range of 30-35 ppm.

-

Methyl Carbons (C(CH₃)₃): These nine equivalent carbons appear as a doublet due to two-bond coupling to phosphorus (²JP-C). The chemical shift is usually around 30 ppm.[5][6]

-

Protocol 3.4: Self-Validating NMR Sample Preparation

-

Environment: Inside a glovebox or on a Schlenk line, obtain a clean, dry NMR tube fitted with a J. Young valve or a septum-sealed cap.

-

Solvent: Add approximately 0.5 mL of a deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, or CDCl₃) that has been stored over molecular sieves inside the glovebox. Benzene-d₆ is often preferred as it is non-polar and less reactive.

-

Analyte: Add 5-10 mg of the tert-butylphosphine sample directly into the NMR tube.

-

Sealing: Securely seal the tube. If using a septum, wrap the cap and joint with Parafilm or electrical tape to ensure an airtight seal during transport and analysis.

-

Validation Check: Before running ³¹P or ¹³C spectra, acquire a quick ¹H NMR spectrum. The absence of a significant peak around δ 1.5-2.0 ppm attributable to water and the sharpness of the solvent residual peak provide immediate validation of the sample's integrity and the quality of the inert atmosphere handling.

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. While not as routinely used as NMR for initial identification, they are valuable for confirming the presence of specific functional groups.

-

Expertise & Causality: For a molecule like tert-butylphosphine with high symmetry (especially P(tBu)₃), the selection rules of IR and Raman are complementary. Vibrations that are IR-active may be Raman-inactive, and vice-versa. Therefore, obtaining both spectra provides a more complete vibrational picture.

Expected Vibrational Modes

While a dedicated, fully assigned spectrum for tert-butylphosphine is not widely published due to its reactivity, the expected frequencies can be reliably predicted based on known group frequencies.[7][8]

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the methyl groups.[7][9]

-

C-H Bending: Characteristic bending (deformation) modes for the tert-butyl group, including symmetric ("umbrella") and asymmetric bends, appear in the 1350-1470 cm⁻¹ region.[10] A particularly sharp band around 1365 cm⁻¹ is often diagnostic for a tert-butyl group.

-

P-H Stretching (for tBuPH₂): A weak to medium intensity band is expected around 2200-2300 cm⁻¹. The low intensity is due to the small change in dipole moment during this vibration.

-

P-C Stretching: Stretching of the phosphorus-carbon bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Protocol 4.2: Inert Atmosphere IR/Raman Sample Preparation

-

Method Selection: For the pyrophoric liquid, analysis is best performed using a sealed liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl). This entire cell must be assembled and filled inside a glovebox.

-

Cell Assembly: Place the cell body, one window, and the appropriate spacer in the glovebox.

-

Sample Loading: Using a syringe, inject the tert-butylphosphine sample into the cell port.

-

Sealing: Place the second window on top and securely tighten the cell plate. The sealed cell can then be safely removed from the glovebox for analysis.

-

Raman: For Raman spectroscopy, the sample can be sealed in a glass capillary tube within the glovebox. The laser can then be focused through the glass for analysis.

Mass Spectrometry: Determining Mass and Fragmentation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization.

-

Expertise & Causality: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules. The high energy of this technique leads to extensive fragmentation, which provides a structural "fingerprint." The most crucial aspect of the fragmentation of tert-butylphosphine is the exceptional stability of the tert-butyl carbocation.

Expected Fragmentation Pattern

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule's mass will be observed. For tBuPH₂, the m/z would be 90.11.

-

Loss of Methyl ([M-15]⁺): A common initial fragmentation is the loss of a methyl radical (•CH₃) to give a fragment at [M-15].

-

Base Peak (m/z 57): The most intense peak in the spectrum (the base peak) is expected to be at m/z = 57. This corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺.[11] Its high abundance is a direct consequence of the stability of a tertiary carbocation, making this peak a hallmark of molecules containing a tert-butyl group.[12][13]

Data Summary and Integrated Characterization

A full characterization relies on the integration of data from all techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous confirmation of the molecule's identity and purity.

| Technique | Parameter | Expected Value / Observation for tert-Butylphosphine | Causality / Insight |

| ³¹P NMR | Chemical Shift (δ) | ~ -70 ppm (tBuPH₂) / ~ +62 ppm (P(tBu)₃) | Directly probes the electronic environment of the P atom. |

| ¹H NMR | Chemical Shift (δ) | ~1.2 ppm (doublet, C-H), ~3.0 ppm (doublet, P-H) | Confirms the alkyl structure and P-H presence. |

| Coupling (J) | ³JP-H ≈ 12 Hz, ¹JP-H ≈ 200 Hz | Magnitude of coupling confirms connectivity through bonds. | |

| ¹³C NMR | Chemical Shift (δ) | ~32 ppm (C(CH₃)₃), ~30 ppm (C(CH₃)₃) | Confirms the carbon skeleton. |

| IR Spec. | Wavenumber (cm⁻¹) | ~2950 (C-H str), ~2250 (P-H str), ~1365 (C-H bend) | Confirms presence of sp³ C-H and P-H functional groups. |

| Mass Spec. | m/z | 90 (M⁺• for tBuPH₂), 57 (Base Peak) | Confirms molecular weight and characteristic stable fragment. |

Visualizing the Workflow

An effective characterization strategy follows a logical, self-validating workflow that prioritizes safety and data integrity.

Caption: A comprehensive workflow for the spectroscopic characterization of tert-butylphosphine.

Caption: Complementary data obtained from different spectroscopic techniques.

Conclusion

The spectroscopic characterization of tert-butylphosphine is a multi-faceted process where procedural rigor is as important as the analysis itself. The pyrophoric nature of the analyte dictates that all handling must be performed under a strictly inert atmosphere to generate trustworthy and reproducible data. NMR spectroscopy, particularly ³¹P NMR, serves as the primary tool for identification and purity assessment, while ¹H and ¹³C NMR confirm the ligand's structure. Vibrational spectroscopy and mass spectrometry provide complementary data that, when integrated, yield an unambiguous and comprehensive characterization of this vital chemical building block. This guide equips the researcher with the foundational knowledge and practical protocols necessary to confidently analyze tert-butylphosphine and its derivatives, ensuring the integrity of their research and development endeavors.

References

- Hays, H. R. (1968). Reaction of Grignard Reagents with Phosphites. A New Synthesis of Tertiary Phosphine Oxides. The Journal of Organic Chemistry, 33(10), 3690–3694. (While not directly cited in the text, this provides foundational context for phosphine chemistry).

- SpectraBase. (n.d.). Tri-tert-butylphosphine. Wiley-VCH GmbH. [Link]

- Supplementary Material for "Facile, Room-Temperature, Photoredox Defluorinative Thiolation of Aliphatic C–F Bonds". (n.d.). The Royal Society of Chemistry. [Link]

- ResearchGate. (n.d.). The Raman spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

- SpectraBase. (n.d.). Tri-tert-butylphosphine - Optional[31P NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

- Bush, R. C., & Angelici, R. J. (1982). Assignment of the 13C NMR resonances in trialkylphosphines from spin-lattice relaxation times. Journal of Organometallic Chemistry, 232(1), C5-C8.

- SpectraBase. (n.d.). Tri-tert-butylphosphine. Sigma-Aldrich. [Link]

- ResearchGate. (n.d.). 31P{1H} NMR spectrum of dtbpf. [Link]

- NMR Service. (n.d.). 31 Phosphorus NMR. [Link]

- Chemistry LibreTexts. (2019).

- Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

- SpectraBase. (n.d.). Tri(n-butyl)phosphine oxide - Optional[Raman] - Spectrum. Wiley-VCH GmbH. [Link]

- Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]

- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

- SpectraBase. (n.d.). Tri(n-butyl)phosphine oxide - Optional[31P NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]